

# An In-depth Technical Guide to Vonafexor (EYP001)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Vonafexor |           |
| Cat. No.:            | B611702   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Core Concepts: An Overview of Vonafexor**

**Vonafexor**, also known as EYP001, is an orally active, synthetic, non-steroidal, non-bile acid agonist for the Farnesoid X Receptor (FXR).[1][2][3] It is a small molecule developed by ENYO Pharma that demonstrates high selectivity for FXR compared to other nuclear receptors and shows no activity on the TGR5 bile acid receptor.[1] FXR is a nuclear receptor predominantly expressed in the liver, kidney, and gut.[1] It is naturally activated by bile acids and plays a crucial role in regulating a wide array of biological processes, including bile acid metabolism, inflammation, fibrosis, and both glucose and lipid metabolism.[1]

**Vonafexor**'s distinct chemical structure compared to other FXR agonists results in the induction of a differential set of target genes.[1] It is currently in Phase 2 clinical development for diseases involving impaired kidney function, such as Alport syndrome and Chronic Kidney Disease (CKD), as well as for Metabolic Dysfunction-Associated Steatohepatitis (MASH), formerly known as Non-Alcoholic Steatohepatitis (NASH).[1][4] The drug has also been investigated for its antiviral properties against Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV).[5]

#### **Mechanism of Action**

As a selective FXR agonist, **Vonafexor**'s therapeutic effects are mediated through the activation of the FXR signaling pathway.[1] In hepatocytes, FXR activation modulates the







transcription of genes involved in bile acid, lipid, and glucose homeostasis.[2] This leads to a suppression of bile acid synthesis, an improvement in lipid metabolism, and a reduction in hepatic fibrosis and steatosis.[2][6]

In the context of viral hepatitis, FXR activation has been shown to interfere with HBV DNA transcription.[7] Specifically, the ENYO Pharma founding team discovered that FXR agonists disrupt the interaction between FXR and the hepatitis B viral protein X (HBx), which is essential for viral replication.[8] This mechanism results in the inhibition of viral replication and a decrease in viral proteins, pregenomic RNA (pgRNA), and HBV DNA levels.[3][7]

For kidney diseases, preclinical studies indicate that **Vonafexor** improves renal morphology and function by reducing interstitial fibrosis and inflammation and preventing podocyte loss.[1] [9] RNA sequencing analysis from these studies revealed that **Vonafexor** impacts pathological pathways involved in the cell cycle, cell signaling, and metabolism.[9]





Click to download full resolution via product page

Caption: Vonafexor's FXR agonist signaling pathway.

### **Data Presentation**

### **Table 1: Physicochemical Properties of Vonafexor**



| Property         | Value              | Reference |
|------------------|--------------------|-----------|
| Name             | Vonafexor (EYP001) | [2]       |
| CAS Number       | 1192171-69-9       | [2]       |
| Chemical Formula | C19H15Cl3N2O5S     | [2]       |
| Molecular Weight | 489.75 g/mol       | [2]       |
| Modality         | Small Molecule     | [10]      |
| Mechanism        | FXR Agonist        | [2]       |

## Table 2: Key Efficacy Results from Phase 2a LIVIFY Study (NASH)

12-week treatment period in patients with F2-F3 NASH



| Endpoint                                                 | Placebo  | Vonafexor<br>100mg QD | Vonafexor<br>200mg QD          | Reference |
|----------------------------------------------------------|----------|-----------------------|--------------------------------|-----------|
| Mean Absolute Liver Fat Reduction (MRI-PDFF)             | -2.3%    | -6.3%<br>(p<0.001)    | -5.4% (p<0.001<br>vs placebo)  | [11]      |
| Mean Relative<br>Liver Fat<br>Reduction (MRI-<br>PDFF)   | -10.6%   | -30.5%<br>(p<0.001)   | -25.3% (p<0.001<br>vs placebo) | [11]      |
| Patients with<br>≥30% Relative<br>Liver Fat<br>Reduction | 13%      | 50% (p<0.05)          | 39.3%                          | [12]      |
| Mean GGT<br>Reduction                                    | -8%      | -42% (p<0.001)        | Not specified                  | [6]       |
| Mean ALT<br>Reduction                                    | -12%     | -20%                  | Not specified                  | [6]       |
| Mean cT1 Absolute Reduction (msec)                       | -10 msec | -79 msec<br>(p<0.001) | Not specified                  | [6]       |
| Mean Change in<br>eGFR<br>(mL/min/1.73m²)                | -2.8     | +5.6                  | Not specified                  | [6]       |

| Incidence of Mild/Moderate Pruritus | 6.3% | 9.7% | 18.2% | [12] |

# Table 3: Results from Phase 1b Study (Chronic Hepatitis B)

29-day treatment period



| Endpoint / Event             | Finding                                                                        | Reference |
|------------------------------|--------------------------------------------------------------------------------|-----------|
| HBsAg Concentration          | -0.1 log <sub>10</sub> IU/mL decrease<br>with 400mg QD<br>monotherapy (p<0.05) | [7]       |
| HBcrAg and pgRNA             | Decreased with Vonafexor/peg-IFN-α2a combination therapy                       | [7]       |
| Most Frequent Adverse Events | Moderate gastrointestinal events                                               | [7]       |

| Pruritus Incidence | More frequent with twice-daily (56-67%) vs. once-daily (16%) regimens (p<0.05) [7] |

Table 4: In Vitro Antiviral Activity Against HBV

| Experimental Finding           | Reference                                                                                                  |
|--------------------------------|------------------------------------------------------------------------------------------------------------|
| Inhibition of HBV Markers      | EYP001 alone inhibited HBsAg and HBeAg production, and reduced cccDNA and pgRNA.                           |
| Inhibition of Particle Release | Inhibited HBV particle release similarly to Tenofovir (TFV) or Entecavir (ETV).                            |
| Combination Effect             | Showed an additive effect in reducing HBV DNA, HBsAg, and HBeAg when combined with Entecavir or Tenofovir. |

# Experimental Protocols Protocol 1: Phase 2a LIVIFY Clinical Trial (NASH)

- Study Design: A two-part, double-blind, placebo-controlled, randomized Phase 2a trial.[12]
- Patient Population: 120 patients with suspected fibrotic NASH (F2-F3 fibrosis).[11][12]
- Intervention:

### Foundational & Exploratory





- Part A (Safety run-in, n=24): Patients were randomized (1:1:1:1) to placebo, Vonafexor
   100 mg twice daily, 200 mg once daily, or 400 mg once daily.[12]
- Part B (n=96): Patients were randomized (1:1:1) to receive once-daily oral doses of
   Vonafexor 100 mg, Vonafexor 200 mg, or a placebo for a 12-week duration.[11][12]
- Primary Efficacy Endpoint: The change from baseline to Week 12 in liver fat content (LFC),
   as measured by MRI proton density fat fraction (MRI-PDFF).[12]
- Secondary Endpoints: Included changes in corrected T1 (cT1) values, liver enzymes (e.g., ALT, GGT), and renal function markers like estimated Glomerular Filtration Rate (eGFR).[6]
   [12]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Vonafexor series ENYO Pharma [enyopharma.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Vonafexor Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 5. Other programs ENYO Pharma [enyopharma.com]
- 6. ENYO Pharma Announces Positive Vonafexor (EYP001) Results for the LIVIFY Phase 2a Study in F2-F3 NASH Patients over 12 weeks BioSpace [biospace.com]



- 7. Farnesoid X receptor agonist for the treatment of chronic hepatitis B: A safety study PMC [pmc.ncbi.nlm.nih.gov]
- 8. eatg.org [eatg.org]
- 9. academic.oup.com [academic.oup.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. ENYO Pharma's Vonafexor meets endpoints in Phase IIa NASH trial [clinicaltrialsarena.com]
- 12. physiciansweekly.com [physiciansweekly.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Vonafexor (EYP001)].
   BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611702#what-is-vonafexor-eyp001]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com